6-(Phenylsulfanyl)hex-4-YN-1-OL
Description
6-(Phenylsulfanyl)hex-4-YN-1-OL is an organosulfur compound featuring a phenylsulfanyl group (-SPh) at the 6th position of a hex-4-yn-1-ol backbone. For instance, sulfur-containing compounds often exhibit enhanced binding affinity in medicinal chemistry due to their electronic and steric properties .
Properties
CAS No. |
144512-00-5 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-phenylsulfanylhex-4-yn-1-ol |
InChI |
InChI=1S/C12H14OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1,6,10-11H2 |
InChI Key |
WHUWZSSBEZHJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC#CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)hex-4-YN-1-OL typically involves the introduction of a phenylsulfanyl group to a hexynol backbone. One common method involves the reaction of hex-4-YN-1-OL with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 6-(Phenylsulfanyl)hex-4-YN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfanyl)hex-4-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenylsulfanyl)hex-4-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)hex-4-YN-1-OL involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(Phenylsulfanyl)hex-4-YN-1-OL with three categories of analogous compounds: aryl sulfides, alkynols, and heterocyclic derivatives.
Structural and Functional Group Comparison
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Reactivity : The terminal alkyne in 6-(Phenylsulfanyl)hex-4-YN-1-OL enables click chemistry applications (e.g., Huisgen cycloaddition), unlike the indazole or pyrazole derivatives, which prioritize aromatic interactions .
- Solubility : The hydroxyl group enhances water solubility compared to purely aromatic sulfides (e.g., compounds with -CF₃ groups, which are more lipophilic) .
- Pharmacological Potential: While ’s indazole derivative targets abnormal cell growth, the absence of a heterocyclic core in 6-(Phenylsulfanyl)hex-4-YN-1-OL limits direct therapeutic overlap but suggests utility as a synthetic precursor .
Spectroscopic and Physical Properties
Table 2: NMR and MS Data for Analogous Compounds
Notes:
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